molecular formula C14H21NO2 B295097 2-(Diethylamino)ethyl 4-methylbenzoate

2-(Diethylamino)ethyl 4-methylbenzoate

Cat. No.: B295097
M. Wt: 235.32 g/mol
InChI Key: LDZVENZNKUFGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)ethyl 4-methylbenzoate, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine is a member of the ester local anesthetic family and is used to numb the surface of the skin or mucous membranes.

Mechanism of Action

Benzocaine works by blocking the sodium ion channels responsible for transmitting signals of pain and discomfort. It does this by binding to the channels and preventing the influx of sodium ions into the nerve cells. This effectively blocks the transmission of pain signals from the affected area to the brain.
Biochemical and Physiological Effects:
Benzocaine has a number of biochemical and physiological effects on the body. It is rapidly absorbed through the skin or mucous membranes and metabolized in the liver. It has a short half-life and is rapidly excreted through the kidneys. Benzocaine can cause allergic reactions in some individuals, and prolonged use can lead to methemoglobinemia, a condition in which the blood is unable to carry oxygen effectively.

Advantages and Limitations for Lab Experiments

Benzocaine has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for studying pain and sensory perception. However, it has a short half-life and can be difficult to administer in precise doses. It can also cause allergic reactions in some individuals, which can complicate experimental results.

Future Directions

There are a number of potential future directions for research on 2-(Diethylamino)ethyl 4-methylbenzoate. One area of interest is the development of more selective sodium channel blockers that can be used to target specific types of pain. Another area of interest is the development of new techniques for administering this compound, such as transdermal patches or nasal sprays. Additionally, research is needed to better understand the long-term effects of this compound use, particularly in individuals with preexisting medical conditions.

Synthesis Methods

Benzocaine can be synthesized through the esterification of p-aminobenzoic acid with ethanol and diethylamine. The reaction is catalyzed by hydrochloric acid and the resulting product is purified through recrystallization.

Scientific Research Applications

Benzocaine has been widely used in scientific research as a tool to study the mechanisms of pain and sensory perception. It has been used to investigate the role of voltage-gated sodium channels in nociception, as well as the role of transient receptor potential channels in sensory processing.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-methylbenzoate

InChI

InChI=1S/C14H21NO2/c1-4-15(5-2)10-11-17-14(16)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3

InChI Key

LDZVENZNKUFGHJ-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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